molecular formula C20H31N5O2S B12247271 1-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]azepane

1-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]azepane

Cat. No.: B12247271
M. Wt: 405.6 g/mol
InChI Key: MNTPYLCCUYVUAR-UHFFFAOYSA-N
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Description

1-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]azepane is a complex organic compound with a unique structure that combines multiple ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]azepane involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the cyclopenta[d]pyrimidine ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted pyrimidine derivative.

    Construction of the octahydropyrrolo[3,4-c]pyrrole ring: This step involves the formation of the bicyclic structure through a series of cyclization and reduction reactions.

    Azepane ring formation: The final step involves the formation of the azepane ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]azepane can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can lead to the formation of reduced derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell proliferation.

    Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties, such as conductivity or mechanical strength.

    Biological Research: This compound could be used as a tool to study various biological processes, particularly those involving the sulfonyl group.

Mechanism of Action

The mechanism of action of 1-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]azepane is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets could include enzymes or receptors involved in key biological pathways. The sulfonyl group is likely to play a crucial role in these interactions, potentially through the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]piperidine
  • 1-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]morpholine

Uniqueness

1-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]azepane is unique due to its combination of multiple ring systems and the presence of a sulfonyl group. This structure provides it with unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H31N5O2S

Molecular Weight

405.6 g/mol

IUPAC Name

4-[5-(azepan-1-ylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C20H31N5O2S/c1-15-21-19-8-6-7-18(19)20(22-15)23-11-16-13-25(14-17(16)12-23)28(26,27)24-9-4-2-3-5-10-24/h16-17H,2-14H2,1H3

InChI Key

MNTPYLCCUYVUAR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)S(=O)(=O)N5CCCCCC5

Origin of Product

United States

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